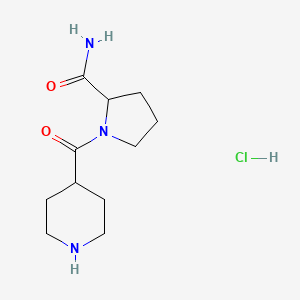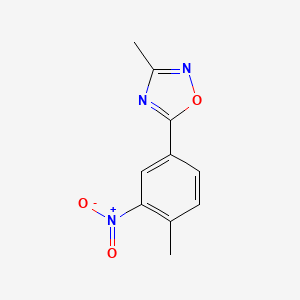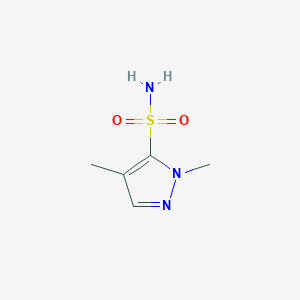
1,4-Diméthyl-1H-pyrazole-5-sulfonamide
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Applications De Recherche Scientifique
1,4-Dimethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 1,4-dimethyl-1h-pyrazole-5-sulfonamide belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides are generally known to inhibit the activity of their target enzymes, leading to disruption of the associated biological processes .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .
Result of Action
Given the known mode of action of sulfonamides, it can be inferred that the compound may lead to disruption of the associated biological processes, potentially leading to therapeutic effects .
Analyse Biochimique
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 1,4-Dimethyl-1H-pyrazole-5-sulfonamide belongs, possess many types of biological activities such as antibacterial, hypoglycemic, diuretic, and antiglaucoma . They have also been reported to show significant antitumor activity .
Cellular Effects
In vitro antiproliferative activities of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide have been tested against HeLa and C6 cell lines . The compound showed especially cell selective effect against rat brain tumor cells (C6) . Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .
Molecular Mechanism
It is known that many structurally novel sulfonamide derivatives have been reported to show significant antitumor activity . Also, pyrazole-containing compounds have received considerable attention owing to their diverse chemotherapeutic potentials .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dimethylpyrazole with chlorosulfonic acid followed by subsequent treatment with ammonia. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole-4-sulfonamide
1,3-Dimethyl-1H-pyrazole-5-sulfonamide
2,4-Dimethyl-1H-pyrazole-3-sulfonamide
Propriétés
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSQFBIFFEQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)
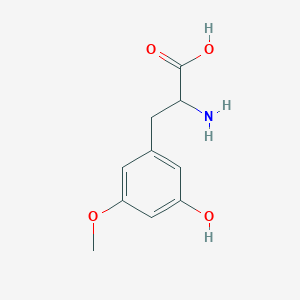


![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
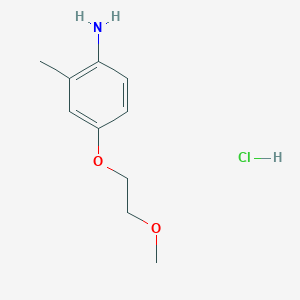
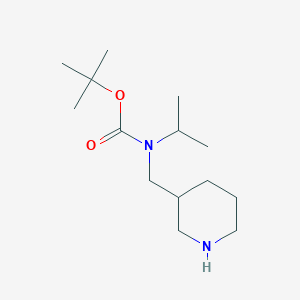
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

